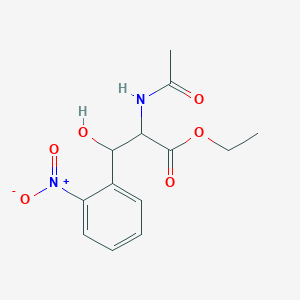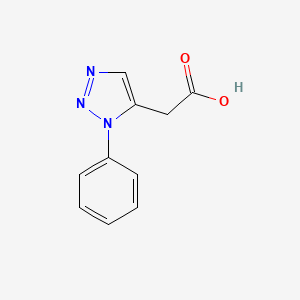
Ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an acetamido group, a hydroxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, 2-nitrobenzaldehyde, and acetamide.
Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with 2-nitrobenzaldehyde in the presence of a base such as sodium ethoxide to form an intermediate compound.
Amidation: The intermediate compound is then reacted with acetamide under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamido group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 2-acetamido-3-oxo-3-(2-nitrophenyl)propanoate.
Reduction: Formation of ethyl 2-acetamido-3-hydroxy-3-(2-aminophenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors in the body. For example, the nitrophenyl group may undergo reduction to form an active amine, which can then interact with biological targets to exert its effects.
Comparison with Similar Compounds
Ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate can be compared with similar compounds such as:
Ethyl 2-acetamido-3-hydroxy-3-(4-nitrophenyl)propanoate: Similar structure but with the nitro group in a different position on the phenyl ring.
Ethyl 2-acetamido-3-hydroxy-3-(2-aminophenyl)propanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-acetamido-3-oxo-3-(2-nitrophenyl)propanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-3-21-13(18)11(14-8(2)16)12(17)9-6-4-5-7-10(9)15(19)20/h4-7,11-12,17H,3H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHHHIKWLAOVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1[N+](=O)[O-])O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}acetate](/img/structure/B5095669.png)
![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-4-isobutoxybenzamide](/img/structure/B5095672.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(cyclopentylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5095680.png)
![N~2~-acetyl-N~1~-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]glycinamide](/img/structure/B5095682.png)
![{4-bromo-2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5095684.png)

![(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5095701.png)
![3-(4-methoxyphenyl)-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5095707.png)
![1-(4-fluorophenyl)-4-{1-[(methylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5095716.png)

![N-(3,4-dimethylphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5095728.png)
![4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid](/img/structure/B5095737.png)

